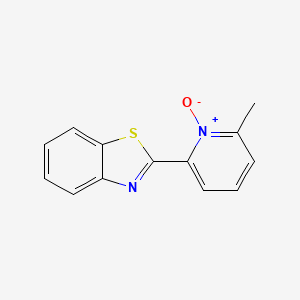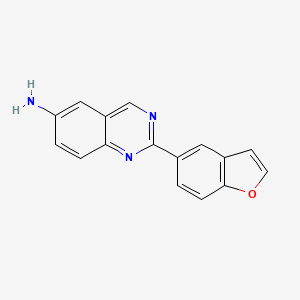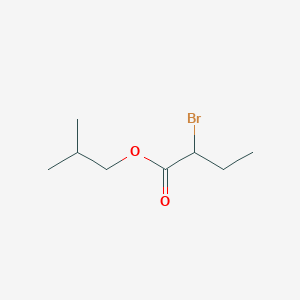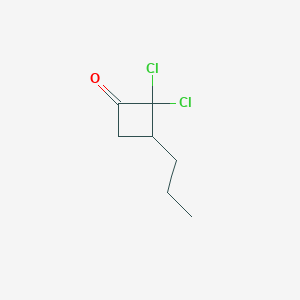![molecular formula C15H16ClN3OS B13880630 [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an aminophenyl group and a methanone moiety attached to a chlorothiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpiperazine with 5-chlorothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards certain proteins or enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is being investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
Trifluorotoluene: An organic compound with similar solvating properties.
Uniqueness
What sets [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H16ClN3OS |
|---|---|
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
[4-(4-aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C15H16ClN3OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10,17H2 |
Clé InChI |
PVHXZBIMPWXITF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
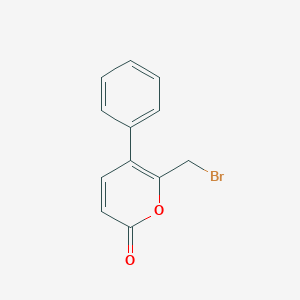
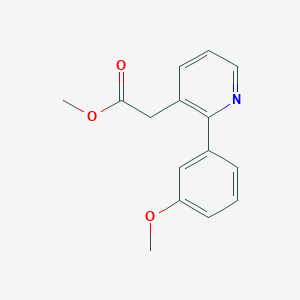
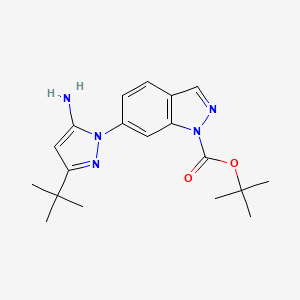
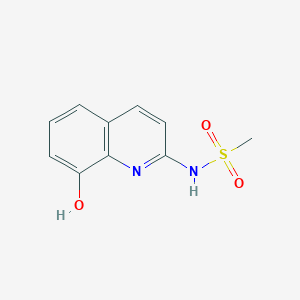
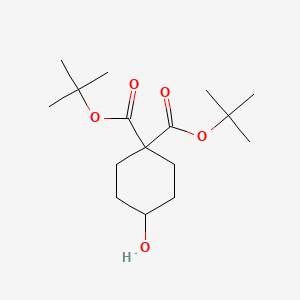
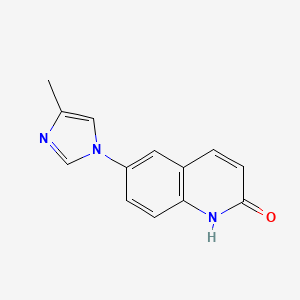
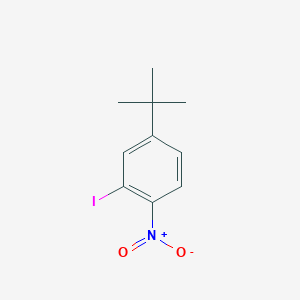
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
